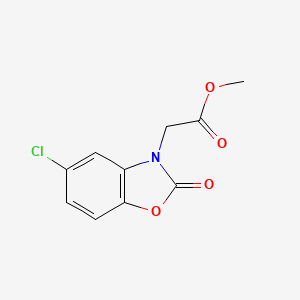

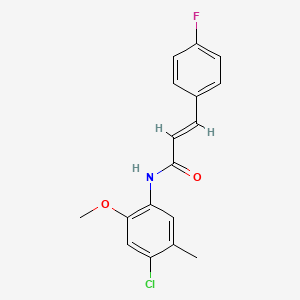

N,N-二异丙基-2-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including oxidation reactions, reductions, and functional group transformations. For instance, the oxidative cleavage of N-C bonds in certain benzamide derivatives has been studied in detail, highlighting the intricate processes involved in modifying such compounds (Baggiolini, Dewald, & Aebi, 1969). Additionally, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides showcases the diversity of methods available for creating complex benzamide derivatives (Gangapuram & Redda, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those resembling N,N-diisopropyl-2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzamide, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These analyses reveal the geometries, electronic structures, and intermolecular interactions critical to their reactivity and properties. For example, intermolecular interactions in antipyrine-like derivatives have been characterized, providing insights into the stabilization mechanisms within crystals of these compounds (Saeed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving benzamide derivatives span a wide range, from intermolecular interactions to complex cyclization reactions. The reactivity of these compounds under various conditions elucidates their potential in synthetic chemistry and material science. For instance, the synthesis of aromatic amide and carboxyl functionalized polymers through chain-end functionalization demonstrates the versatility of benzamide derivatives in polymer science (Summers & Quirk, 1998).

科学研究应用

肝微粒体中的氧化代谢

已经对与 N,N-二异丙基-2-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)苯甲酰胺类似的化合物的氧化代谢进行了研究。一项研究重点研究了 N-异丙基-α-(2-甲基肼基)-对甲苯酰胺盐酸盐(普卡巴肼)及其在大鼠肝微粒体中的代谢。产生的主要微粒体代谢物被鉴定为偶氮衍生物,N-异丙基-α-(2-甲基偶氮)-对甲苯酰胺,它可以在酸性条件下转化为对甲酰基-N-异丙基苯甲酰胺和甲基肼 (Dunn, Lubet, & Prough, 1979)。

在抗菌应用中的潜力

已经研究了包括与 N,N-二异丙基-2-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)苯甲酰胺类似的新型苯甲酰胺类化合物,以了解其抗菌特性。例如,新的苯并[a]吩恶嗪类荧光团对酿酒酵母表现出显着的抗真菌活性,表明具有抗菌应用潜力 (Frade et al., 2007)。

在药代动力学和组织分布中的作用

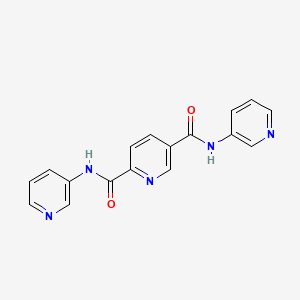

已经对类似化合物的药代动力学和组织分布进行了广泛的研究。例如,新型 ALK5 抑制剂 3-((5-(6-甲基吡啶-2-基)-4-(喹喔啉-6-基)-1H-咪唑-2-基)甲基)苯甲酰胺在抑制肾和肝纤维化方面显示出有希望的结果,并研究了其在各种动物中的血浆半衰期和生物利用度 (Kim et al., 2008)。

在化学合成中的应用

在化学合成中,已经利用了与 N,N-二异丙基-2-(1-甲基-6-氧代-1,6-二氢哒嗪-3-基)苯甲酰胺类似的化合物。例如,一级和二级苯甲酰胺与炔烃之间的铑催化的氧化偶联导致多环酰胺的合成,表明此类化合物在合成复杂化学结构中的用途 (Song et al., 2010)。

单胺氧化酶的抑制

已经观察到类似化合物对单胺氧化酶的抑制作用。N-异丙基-α-(2-甲基肼基)-对甲苯酰胺显着抑制豚鼠肝单胺氧化酶,表明在治疗与单胺氧化酶活性相关的疾病中具有潜在的治疗作用 (de Vita, Hahn, & Oliverio, 1965)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1-methyl-6-oxopyridazin-3-yl)-N,N-di(propan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2/c1-12(2)21(13(3)4)18(23)15-9-7-6-8-14(15)16-10-11-17(22)20(5)19-16/h6-13H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYFQHHLHSAKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC=CC=C1C2=NN(C(=O)C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(3-chlorobenzylidene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5550128.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5550135.png)

![N-{(3R*,4S*)-4-cyclopropyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5550163.png)

![2-bromo-N-(2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B5550170.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(2-chlorobenzoyl)oxime]](/img/structure/B5550176.png)